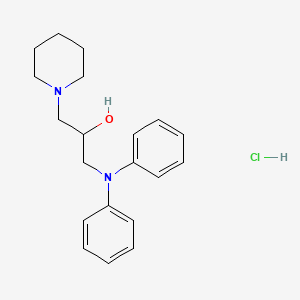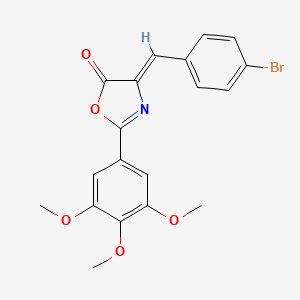![molecular formula C21H28N4O B4909087 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide](/img/structure/B4909087.png)
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an indene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde and a suitable amine under acidic conditions . The resulting intermediate is then reacted with 2-piperidin-1-yl-1,3-dihydroindene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The indene carboxamide moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound shares the pyrazole ring but has different substituents, leading to distinct chemical properties and applications.
3,5-dimethyl-1H-pyrazole: A simpler compound that serves as a precursor in the synthesis of more complex pyrazole derivatives.
2-piperidin-1-yl-1,3-dihydroindene-2-carboxylic acid: This compound shares the indene carboxamide moiety and is used in similar synthetic applications.
Uniqueness
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide is unique due to its combination of the pyrazole, piperidine, and indene carboxamide moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15-19(16(2)24-23-15)14-22-20(26)21(25-10-6-3-7-11-25)12-17-8-4-5-9-18(17)13-21/h4-5,8-9H,3,6-7,10-14H2,1-2H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIJZUSNAKFLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
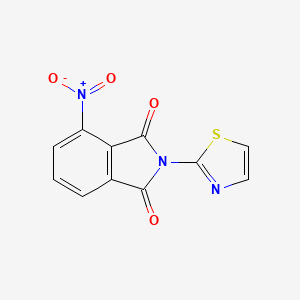
![methyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4909013.png)
![2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4909022.png)
![1-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B4909027.png)

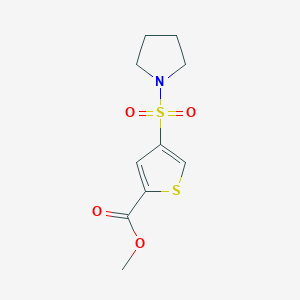
![1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B4909037.png)
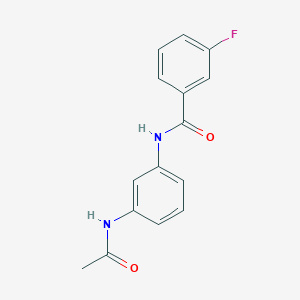
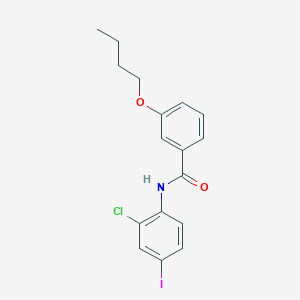
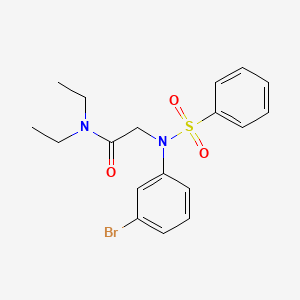

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4909073.png)
